molecular formula C26H30N2O3S B2965132 Ethyl 5,5,7,7-tetramethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 887901-95-3

Ethyl 5,5,7,7-tetramethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2965132
CAS RN: 887901-95-3
M. Wt: 450.6
InChI Key: NNZZQNOBYQPSTC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a naphthalene moiety, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . It also has an acetamido group, which is a functional group consisting of an acetyl group (CH3C=O) single-bonded to a nitrogen atom . The compound also contains a tetrahydrothieno[2,3-c]pyridine ring system, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .

Scientific Research Applications

Material Science

The compound’s robust structure makes it a candidate for research in material science, particularly in the development of new polymers with enhanced properties. It could be incorporated into polymer chains to improve the material’s thermal stability, mechanical strength, or chemical resistance.

Each of these applications leverages the unique structural features of the compound, demonstrating its versatility and potential impact across multiple scientific disciplines. While the current web search did not yield specific studies on this compound, the applications mentioned are extrapolated based on its structural analogs and common functional groups known to exhibit such properties . Further research and experimentation would be necessary to fully realize and confirm these applications.

properties

IUPAC Name

ethyl 5,5,7,7-tetramethyl-2-[(2-naphthalen-1-ylacetyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O3S/c1-6-31-24(30)21-19-15-25(2,3)28-26(4,5)22(19)32-23(21)27-20(29)14-17-12-9-11-16-10-7-8-13-18(16)17/h7-13,28H,6,14-15H2,1-5H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZZQNOBYQPSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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